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Compound of Interest

Compound Name: 1,2-Benzoxazol-7-ol

Cat. No.: B1288728

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the spectroscopic data for
benzoxazole compounds, with a particular focus on the analytical techniques used for their
characterization. While the primary subject of this guide is 1,2-Benzoxazol-7-ol, a thorough
search of publicly available scientific databases did not yield experimental spectroscopic data
(NMR, IR, Mass Spectrometry) for this specific compound. However, the existence of 1,2-
Benzoxazol-7-ol is confirmed, with a registered CAS number of 55559-31-4 and a reported
melting point of 124°C.

In the absence of experimental data for 1,2-Benzoxazol-7-ol, this guide will present the
spectroscopic data for the parent compound, 1,2-Benzisoxazole (CAS Number: 271-95-4), as
an illustrative example.[1][2][3][4][5] This will serve to demonstrate the application of
spectroscopic methods in the structural elucidation of this class of compounds. The
experimental protocols provided are generally applicable for the analysis of 1,2-benzoxazole
derivatives.

Spectroscopic Data of 1,2-Benzisoxazole

The following tables summarize the key spectroscopic data obtained for the parent compound,
1,2-Benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: 1H NMR Spectroscopic Data for 1,2-Benzisoxazole[2][6]

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.22-7.28 m 2H

6.83 - 6.89 m 2H

Note: The spectrum was reported in D20. The assignments refer to the protons on the
benzene ring.

Table 2: 13C NMR Spectroscopic Data for 1,2-Benzisoxazole[7]

Chemical Shift (d) ppm Assignment
165.3 C=N

157.1 C-0

145.1 Ar-C

128.3 Ar-CH

123.0 Ar-CH

120.2 Ar-CH

111.7 Ar-CH

Note: The spectrum was reported in D20. Ar-C denotes a quaternary aromatic carbon.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole[1][8]
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Wavenumber (cm-1) Intensity Assignment
1635 Strong C=N stretch
~3050 Medium Aromatic C-H stretch
1580-1600 Medium-Strong Aromatic C=C stretch
1450-1500 Medium-Strong Aromatic C=C stretch
1200-1300 Strong C-O stretch
200900 Strong Aromatic C-H bend (out-of-
plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole[1][9]
mlz Relative Intensity (%) Assignment
119 100 [M]+ (Molecular lon)
91 ~60 [M-COJ+
64 ~40 [C5H4]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Procedure:
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e Sample Preparation:
o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in a suitable deuterated solvent (e.g., CDCI3, DMSO-d6, D20) in a
clean, dry NMR tube. The final volume should be approximately 0.5-0.7 mL.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o For 1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer relaxation delay may be necessary due to the lower natural
abundance and smaller gyromagnetic ratio of 13C.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

[¢]

Phase correct the spectrum.

[¢]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

[e]

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

o

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the corresponding nuclei in the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (for solid samples using Attenuated Total Reflectance - ATR):
e Background Spectrum:

o Ensure the ATR crystal is clean.

o Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum.
o Sample Analysis:
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the built-in clamp to ensure good contact between the sample and
the crystal.

o Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio.

o Data Processing and Analysis:

o The software will automatically subtract the background spectrum from the sample

spectrum.

o Identify the characteristic absorption bands (in cm-1) and correlate them to specific
functional groups and bond vibrations within the molecule.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
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Procedure:
e Sample Introduction:

o Introduce a small amount of the sample into the ion source. For volatile compounds, this is
often done via a gas chromatograph (GC-MS). For less volatile solids, a direct insertion
probe may be used.

e lonization:

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into
smaller, characteristic ions.

o Mass Analysis and Detection:

o The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-
of-flight).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

o Data Analysis:
o Identify the molecular ion peak to determine the molecular weight of the compound.

o Analyze the fragmentation pattern to gain structural information. The fragmentation pattern
serves as a "fingerprint” for the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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